1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 3654-22-6
VCID: VC2329915
InChI: InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
SMILES: CC1=NN(C(=C1C2=CC=CC=C2)N)C
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

CAS No.: 3654-22-6

Cat. No.: VC2329915

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine - 3654-22-6

Specification

CAS No. 3654-22-6
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 2,5-dimethyl-4-phenylpyrazol-3-amine
Standard InChI InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Standard InChI Key PBVCIAKCHUXQTA-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C2=CC=CC=C2)N)C
Canonical SMILES CC1=NN(C(=C1C2=CC=CC=C2)N)C

Introduction

Chemical Identity and Structure

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds. Its structure features a five-membered ring with two adjacent nitrogen atoms, with specific functional groups strategically positioned to create its unique chemical identity .

Chemical Identifiers

The compound is identified through various systematic nomenclature systems and registry numbers, as detailed in the following table:

ParameterValue
CAS Number3654-22-6
IUPAC Name2,5-dimethyl-4-phenylpyrazol-3-amine
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
Standard InChIInChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Standard InChIKeyPBVCIAKCHUXQTA-UHFFFAOYSA-N
SMILESCC1=NN(C(=C1C2=CC=CC=C2)N)C
PubChem Compound ID1502824

Table 1: Chemical identifiers for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Structural Characteristics

The structure of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine incorporates several key features that influence its chemical behavior:

  • A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)

  • Methyl groups at positions 1 and 3 of the pyrazole ring

  • A phenyl group at position 4, creating a C-C bond between the aromatic rings

  • A primary amine group (-NH₂) at position 5, providing potential for hydrogen bonding and nucleophilic reactions

  • Planar geometry around the pyrazole ring, with the phenyl group typically oriented at an angle to the pyrazole plane

This specific arrangement of functional groups contributes to the compound's reactivity, solubility properties, and applications in synthetic chemistry.

Physical Properties

The physical characteristics of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine determine its handling requirements, purification methods, and potential applications in various chemical processes.

Experimentally Determined Properties

PropertyValueNotes
Physical StateCrystalline powderAt standard conditions
ColorLight orange to white-yellowColor may vary with purity
FormCrystalline solid-
SolubilityModerate in organic solventsSoluble in most common organic solvents

Table 2: Experimentally determined physical properties

Estimated Physical Properties

Several physical properties have been computationally estimated for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine:

PropertyEstimated ValueEstimation Method
Boiling Point318.89°CEPA T.E.S.T.
Boiling Point (alt.)346.64°CEPI Suite
Density1.16 g/cm³EPA T.E.S.T.
Flash Point156.35°CEPA T.E.S.T.
Water Solubility615.66 mg/LEPA T.E.S.T.
Water Solubility (alt.)2332.6 mg/LEPI Suite
pKaApproximately 4.0 (predicted)Based on similar compounds

Table 3: Computationally estimated physical properties

These estimated properties suggest that 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a relatively high boiling point, moderate water solubility, and a density slightly greater than water. These characteristics influence its extraction, purification, and handling procedures in laboratory and industrial settings.

Synthesis and Preparation

General Synthetic Approaches

While the search results don't provide specific synthesis methods for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, the compound belongs to the 5-aminopyrazole class, which typically employs several well-established synthetic routes:

  • Condensation of β-ketonitriles with hydrazines: This represents the most versatile and widely used method for synthesizing 5-aminopyrazoles .

  • Reactions involving malononitrile or alkylidenemalononitriles with appropriate hydrazine derivatives.

  • Cyclocondensation reactions: For example, 5-amino-1,3-dimethylpyrazole (a related compound) undergoes cyclocondensation with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives .

Applications and Research

Chemical Applications

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine exhibits versatility in chemical synthesis due to its functional groups:

  • Building block for complex molecules: The compound serves as a valuable intermediate in the synthesis of more complex structures, utilizing the reactivity of its amine group and the pyrazole ring.

  • Pharmaceutical development: Used in medicinal chemistry for developing potential drug candidates, particularly those targeting conditions where pyrazole derivatives have shown promising activity .

  • Synthesis of derivatives: The primary amine group provides a convenient handle for further functionalization through various reactions such as:

    • Amide formation

    • Schiff base synthesis

    • Alkylation/acylation reactions

    • Coupling reactions

Research Applications

The pyrazole scaffold to which 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine belongs has demonstrated significant importance in pharmaceutical research:

  • Biological activity: Pyrazole derivatives, including 5-aminopyrazoles, have shown diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

  • Ligand development: The compound can serve as a precursor for developing ligands for metal coordination, with potential applications in catalysis and materials science .

  • Structure-activity relationship studies: Modifications to the basic structure allow for exploration of structure-activity relationships in drug development .

The primary amine group at position 5 provides a reactive site for further functionalization, making this compound particularly valuable in constructing more complex molecular architectures for various applications.

Hazard StatementDescriptionClassification Percentage
H302Harmful if swallowed50%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation100%

Table 4: GHS Hazard Statements

Hazard Categories

The compound falls into the following hazard categories:

Hazard CategoryClassification Percentage
Acute Toxicity, Category 450%
Skin Irritation, Category 2100%
Eye Irritation, Category 2A100%
Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)100%

Table 5: Hazard Categories

Related Compounds and Structural Analogs

Structural Isomers and Analogs

Several compounds closely related to 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine have been reported in the literature:

CompoundCAS NumberKey Structural Differences
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine30830-04-7Methyl groups at positions 1 and 4 instead of 1 and 3
N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine653574-53-9Secondary amine (N-methylated) at position 5
3,4-Dimethyl-1-phenyl-1H-pyrazol-5-amine51143-42-1Phenyl group at position 1, methyl groups at positions 3 and 4
1,3-Dimethyl-1H-pyrazol-5-amine3524-32-1Lacks the phenyl group at position 4

Table 6: Structural analogs of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Derivatives and Functional Group Modifications

Various derivatives of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine have been synthesized by modifications at different positions:

  • Modifications at the amine (position 5):

    • Acylation to form amides

    • Formation of Schiff bases through reaction with aldehydes

    • Alkylation to form secondary or tertiary amines

  • Modifications of the phenyl ring (position 4):

    • Introduction of substituents (halogens, alkyl, alkoxy groups)

    • Replacement with other aromatic or heteroaromatic rings

  • Modifications of the pyrazole ring:

    • Oxidation

    • Alkylation at nitrogen

    • Introduction of additional functional groups

These structural modifications often aim to optimize specific properties for particular applications, especially in medicinal chemistry, where slight changes in structure can significantly impact biological activity.

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